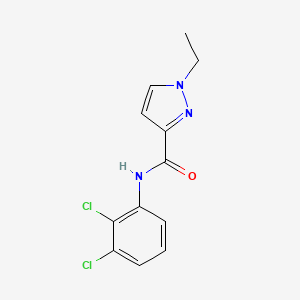

N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

N-(2,3-Dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a 1-ethyl-substituted pyrazole core linked to a 2,3-dichlorophenyl group via a carboxamide moiety. The compound’s structure is defined by three key features: (1) a pyrazole ring with an ethyl group at the N1 position, (2) a carboxamide group at the C3 position, and (3) a 2,3-dichlorophenyl substituent on the carboxamide nitrogen. This configuration confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-2-17-7-6-10(16-17)12(18)15-9-5-3-4-8(13)11(9)14/h3-7H,2H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAIBYMFVJGOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pharmacological Properties

N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide exhibits a range of pharmacological effects, making it a candidate for various therapeutic uses:

- Anticancer Activity : Pyrazole derivatives have shown promise in anticancer applications. Studies indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, some pyrazole derivatives have demonstrated selective cytotoxicity against leukemia cell lines with GI50 values in the low micromolar range .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are critical in treating diseases characterized by chronic inflammation. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Cannabinoid Receptor Modulation : There is evidence that pyrazole derivatives can act as cannabinoid receptor antagonists. This action is particularly relevant in obesity treatment, where modulation of the cannabinoid 1 (CB1) receptor can influence appetite and energy metabolism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that allow for structural modifications to enhance biological activity. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.

- Introduction of Substituents : The dichlorophenyl group is introduced at specific positions on the pyrazole ring to optimize binding affinity to biological targets.

- Carboxamide Formation : The final step involves converting the carboxylic acid derivative into a carboxamide, which is crucial for enhancing potency and selectivity.

The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrazole ring significantly affect the compound's biological activity. For example, variations in halogen substitutions can enhance interaction with target receptors .

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

- Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted that certain derivatives exhibited high selectivity against leukemia cell lines, with significant reductions in cell viability observed at low concentrations . These findings suggest potential use in targeted cancer therapies.

- Investigation of Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory effects of pyrazole derivatives, demonstrating their ability to inhibit key inflammatory mediators in vitro. This positions them as potential candidates for treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of

Biological Activity

N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a 2,3-dichlorophenyl group and an ethyl group. The molecular formula is C12H11Cl2N3O, with a molecular weight of approximately 284.14 g/mol.

Synthesis Methodology

The synthesis typically involves reacting 2,3-dichloroaniline with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) followed by cyclization to form the pyrazole ring. Common solvents include ethanol or methanol. This multi-step process allows for modifications at various stages to optimize yield and purity.

Biological Activity Overview

This compound has shown potential in various biological applications:

- Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacteria and fungi.

- Anticancer Properties : Demonstrates cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Shows promise in reducing inflammation through modulation of cytokine production.

The biological activity of this compound is linked to its interaction with various molecular targets:

- Caspase Activation : Induces apoptosis in cancer cells via caspase pathways.

- Cell Cycle Arrest : Disrupts the cell cycle at the G2/M phase, leading to increased apoptosis rates.

Case Study: Anticancer Activity

A study evaluated the compound's effect on HepG2 liver cancer cells. The results indicated that treatment with this compound led to:

- Caspase-3 Activation : A significant increase in caspase-3 activity was observed.

- Bcl-2 Downregulation : The compound effectively reduced Bcl-2 levels while increasing Bax expression, promoting apoptosis.

| Treatment Concentration (μM) | Caspase-3 Activity (fold increase) | Bcl-2 Level Reduction (%) |

|---|---|---|

| 6.1 | 5.8 | 45 |

| 7.9 | 7 | 50 |

Comparative Biological Activity

To contextualize the biological activity of this compound, we can compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-(4-(2-chlorophenyl)-thiazol-2-y)-1-methylpyrazole | Moderate | High | Low |

| 5-(2-chlorophenyl)-1H-pyrazole derivatives | Low | Moderate | High |

Comparison with Similar Compounds

Pyrazole-carboxamide derivatives are a well-studied class of compounds. Below is a detailed comparison of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide with structurally related analogs, focusing on substituent effects, crystallographic data, and functional properties.

Structural Analogues and Substituent Effects

Key Observations :

Substituent Position and Electronic Effects: The 2,3-dichlorophenyl group in the target compound creates a sterically hindered, electron-deficient aromatic system compared to the 3-chlorophenylsulfanyl group in the analog from . The ethyl group at N1 in the target compound may improve metabolic stability compared to smaller alkyl groups (e.g., methyl) due to reduced oxidative susceptibility.

Crystallographic Insights :

- While specific crystallographic data for the target compound is unavailable, tools like SHELX and ORTEP (referenced in and ) are critical for analyzing bond lengths, angles, and torsion angles in such derivatives. For example:

- C–Cl bond lengths in dichlorophenyl groups typically range from 1.72–1.76 Å, as seen in similar halogenated aromatics .

- The dihedral angle between the pyrazole and phenyl rings influences molecular planarity; bulky substituents (e.g., trifluoromethyl in ’s compound) may induce non-planarity, reducing π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the critical parameters in the multi-step synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide to ensure high yield and purity?

- Methodological Answer : The synthesis involves sequential steps such as cyclization, amidation, and functional group modifications. Key parameters include:

- Temperature control : Optimal reaction temperatures (e.g., 60–80°C for cyclization) to prevent side reactions .

- pH adjustment : Acidic or basic conditions during amidation to stabilize intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility and reaction efficiency .

- Purification techniques : Column chromatography or recrystallization to isolate the final product with >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and carboxamide connectivity. 2D NMR (e.g., COSY, HMBC) resolves spatial arrangements of the pyrazole and dichlorophenyl groups .

- X-ray crystallography : Single-crystal diffraction (e.g., monoclinic P21/n space group) provides absolute stereochemistry and bond angles, critical for understanding biological interactions .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of pyrazole carboxamide derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) using recombinant enzymes to measure IC50 values .

- Cell viability assays : MTT or ATP-luminescence tests in cancer cell lines to assess antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays (e.g., for cannabinoid receptors) to determine Ki values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound, particularly in targeting specific receptors?

- Methodological Answer :

- Systematic substitution : Modify the dichlorophenyl group (e.g., replacing Cl with F or CF3) to enhance receptor affinity. For example, trifluoromethyl groups improve metabolic stability .

- Bioisosteric replacement : Replace the pyrazole ring with triazoles or oxadiazoles to evaluate selectivity for targets like CB1R .

- Pharmacophore mapping : Use molecular docking to identify critical hydrogen-bonding interactions (e.g., carboxamide with receptor residues) .

Q. What experimental approaches resolve discrepancies in reported biological activities across different studies?

- Methodological Answer :

- Standardized assay protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Metabolic stability testing : Compare liver microsome data (e.g., human vs. rodent) to explain species-specific efficacy differences .

- Dose-response validation : Replicate studies with gradient concentrations (e.g., 1 nM–10 µM) to confirm EC50/IC50 consistency .

Q. What in vivo models are utilized to assess the pharmacokinetics and therapeutic potential of this compound?

- Methodological Answer :

- Diet-induced obese (DIO) rodent models : Evaluate anti-obesity effects via oral administration (e.g., 10 mg/kg/day) and monitor body weight, food intake, and plasma exposure .

- Pharmacokinetic profiling : Measure bioavailability, half-life (t1/2), and tissue distribution using LC-MS/MS .

- Toxicology screens : Assess liver enzyme levels (ALT/AST) and histopathology to identify off-target toxicity .

Q. How does the stereochemical configuration of the compound influence its interaction with biological targets?

- Methodological Answer :

- Enantiomer separation : Use chiral HPLC to isolate R/S isomers and test their activity. For example, the R-configuration may show higher CB1R binding affinity due to steric complementarity .

- Molecular dynamics simulations : Analyze how stereochemistry affects binding pocket occupancy and residence time .

Q. What computational modeling methods predict the binding affinity and selectivity of this compound towards enzymes or receptors?

- Methodological Answer :

- Docking simulations : Software like AutoDock Vina predicts binding modes to targets (e.g., CB1R) using crystal structures (PDB ID: 5TGZ) .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

- QSAR models : Generate regression models correlating electronic parameters (e.g., Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.